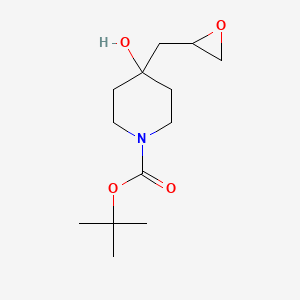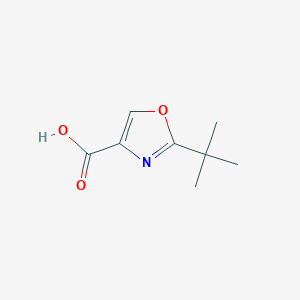
1-(3,4-二甲氧基苯基)乙胺盐酸盐
描述
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C10H16ClNO2. It is a white to pale yellow solid that is soluble in organic solvents like ethanol and chloroform but has low solubility in water . This compound is used in various organic synthesis reactions, including cyclization, acylation, and nucleophilic substitution reactions .
科学研究应用
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
作用机制
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it may interact with similar targets as DMPEA, such as dopamine receptors.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. It is recommended to store the compound in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can bind to various receptors, affecting their signaling pathways and altering cellular responses.
Cellular Effects
The effects of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to changes in neurotransmitter levels, affecting neuronal signaling and potentially altering mood and behavior . Furthermore, this compound can impact gene expression by binding to specific receptors and influencing transcriptional activity, thereby affecting protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride exerts its effects through various mechanisms. It can bind to enzymes and receptors, inhibiting or activating their activity. For instance, its inhibition of monoamine oxidase prevents the breakdown of monoamines, leading to increased neurotransmitter levels . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function. These interactions can result in changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and room temperature . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of monoamine oxidase affects the metabolism of monoamines, leading to increased levels of neurotransmitters . Additionally, this compound can be metabolized by other enzymes, resulting in the formation of various metabolites. The study of these metabolic pathways is essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride within cells and tissues are critical for its activity and function. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and potential therapeutic applications.
准备方法
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the etherification of phenylpropanone with 1,3-propanediol, followed by reaction with an amine . The reaction conditions typically involve the use of an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
化学反应分析
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is similar to other compounds like 3,4-Dimethoxyphenethylamine and mescaline. it is unique in its specific chemical structure and properties . Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
Mescaline: A 3,4,5-trimethoxyphenethylamine with psychoactive properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFDOBOSKIMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91252-27-6 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)












